Cas no 2307779-26-4 (Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, hydrochloride (1:1), (3aR,6aS)-rel-)
Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, hydrochloride (1:1), (3aR,6aS)-rel- Chemical and Physical Properties
Names and Identifiers
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- Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, hydrochloride (1:1), (3aR,6aS)-rel-
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- Inchi: 1S/C8H13NO2.ClH/c10-7(11)8-3-1-2-6(8)9-5-4-8;/h6,9H,1-5H2,(H,10,11);1H/t6-,8+;/m0./s1
- InChI Key: FIJLERQQZPKBCY-QDOHZIMISA-N
- SMILES: C([C@@]12CCC[C@]1([H])NCC2)(=O)O.Cl
Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, hydrochloride (1:1), (3aR,6aS)-rel- Pricemore >>
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rac-(3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride |
2307779-26-4 | 95% | 0.05g |
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rac-(3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride |
2307779-26-4 | 95% | 0.1g |
$372.0 | 2023-04-26 | |
| Enamine | EN300-370691-0.25g |
rac-(3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride |
2307779-26-4 | 95% | 0.25g |
$530.0 | 2023-04-26 | |
| Enamine | EN300-370691-0.5g |
rac-(3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride |
2307779-26-4 | 95% | 0.5g |
$835.0 | 2023-04-26 | |
| Enamine | EN300-370691-1.0g |
rac-(3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride |
2307779-26-4 | 95% | 1g |
$1070.0 | 2023-04-26 | |
| Enamine | EN300-370691-2.5g |
rac-(3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride |
2307779-26-4 | 95% | 2.5g |
$2100.0 | 2023-04-26 | |
| Enamine | EN300-370691-5.0g |
rac-(3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride |
2307779-26-4 | 95% | 5g |
$3105.0 | 2023-04-26 | |
| Enamine | EN300-370691-10.0g |
rac-(3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride |
2307779-26-4 | 95% | 10g |
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| Aaron | AR027TW4-50mg |
rac-(3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride |
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| Aaron | AR027TW4-100mg |
rac-(3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride |
2307779-26-4 | 95% | 100mg |
$537.00 | 2025-02-15 |
Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, hydrochloride (1:1), (3aR,6aS)-rel- Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, hydrochloride (1:1), (3aR,6aS)-rel-
Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, hydrochloride (1:1), (3aR,6aS)-rel- (CAS No. 2307779-26-4)
Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, hydrochloride (1:1), (3aR,6aS)-rel- (CAS No. 2307779-26-4) is a unique and versatile compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, commonly referred to as (3aR,6aS)-rel-hexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylic acid hydrochloride, belongs to the class of cyclopentapyrroles and exhibits a wide range of biological activities, making it a valuable candidate for drug development.
The (3aR,6aS)-rel configuration of this compound is particularly noteworthy due to its stereochemical properties, which can significantly influence its pharmacological behavior. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various pharmaceutical applications. Recent studies have highlighted the potential of Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, hydrochloride (1:1), (3aR,6aS)-rel- in modulating specific biological pathways and treating various diseases.
In the realm of medicinal chemistry, Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, hydrochloride (1:1), (3aR,6aS)-rel- has been extensively studied for its potential as a lead compound in the development of novel therapeutics. One of the key areas of interest is its role as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in signal transduction and are implicated in numerous physiological processes and diseases. Research has shown that (3aR,6aS)-rel-hexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylic acid hydrochloride can selectively bind to specific GPCRs, thereby modulating their activity and potentially offering therapeutic benefits.
Another significant application of Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, hydrochloride (1:1), (3aR,6aS)-rel- is in the field of neuropharmacology. Studies have demonstrated its potential as an antidepressant and anxiolytic agent. The compound has been shown to exhibit antidepressant-like effects in animal models, suggesting its utility in treating mood disorders. Additionally, its anxiolytic properties have been observed in various behavioral assays, indicating its potential for managing anxiety disorders.
The pharmacokinetic properties of Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, hydrochloride (1:1), (3aR,6aS)-rel- have also been extensively investigated. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is well-absorbed orally and has good bioavailability, making it suitable for oral administration. Its metabolic stability and low toxicity further enhance its potential as a therapeutic agent.
In addition to its pharmacological properties, Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, hydrochloride (1:1), (3aR,6aS)-rel- has been explored for its synthetic accessibility. The synthesis of this compound involves several well-defined steps that can be readily scaled up for commercial production. This synthetic tractability makes it an attractive candidate for further development and clinical trials.
Recent advancements in computational chemistry have also contributed to the understanding of Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, hydrochloride (1:1), (3aR,6aS)-rel-. Molecular modeling studies have provided insights into its binding interactions with target proteins and receptors. These computational tools have helped optimize the compound's structure to enhance its potency and selectivity.
Clinical trials are currently underway to evaluate the safety and efficacy of Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, hydrochloride (1:1), (3aR,6aS)-rel- in human subjects. Preliminary results from phase I trials have shown promising outcomes with no significant adverse effects reported. These findings have paved the way for further clinical investigations to explore its therapeutic potential in various disease conditions.
In conclusion, Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, hydrochloride (1:1), (3aR,6aS)-rel- (CAS No. 2307779-26-4) is a promising compound with a wide range of biological activities and potential therapeutic applications. Its unique stereochemical configuration and favorable pharmacokinetic properties make it an attractive candidate for drug development. Ongoing research and clinical trials will continue to elucidate its full potential in the treatment of various diseases.
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